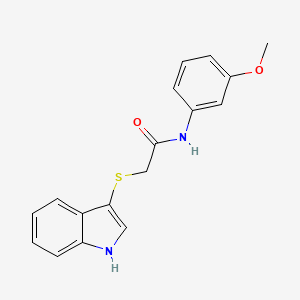

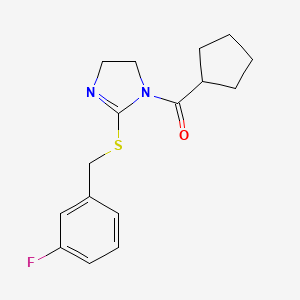

2-((1H-indol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” is structurally similar to the requested compound . It has a molecular formula of C17H15NO2 and a molecular weight of 265.3065 .

Molecular Structure Analysis

The molecular structure of “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” includes an indole ring attached to a ketone group, and a methoxyphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “2-((1H-indol-3-yl)thio)-N-(3-methoxyphenyl)acetamide” are not available, related compounds such as “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” are often involved in coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” include a molecular formula of C17H15NO2, a molecular weight of 265.3065, and a structure that includes an indole ring, a ketone group, and a methoxyphenyl group .Applications De Recherche Scientifique

Antimicrobial Applications

A study by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives, including ones similar to the chemical , to evaluate their antimicrobial activities. These compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential as antimicrobial agents (B. Debnath & S. Ganguly, 2015).

Anti-inflammatory and Molecular Docking Analysis

Al-Ostoot et al. (2020) conducted a comprehensive study on an indole acetamide derivative, focusing on its anti-inflammatory activity confirmed through in silico modeling. The study elaborated on the compound's interaction with cyclooxygenase domains, providing insights into its anti-inflammatory potential and laying groundwork for further exploration in drug design (F. H. Al-Ostoot et al., 2020).

Herbicide Metabolism and Toxicology

Research by Coleman et al. (2000) on chloroacetamide herbicides and their metabolites in human and rat liver microsomes has revealed insights into the metabolic pathways and potential toxicological implications of acetamide compounds. Although the focus was on herbicides, the metabolic insights contribute to understanding the broader implications of acetamide derivatives in biological systems (S. Coleman et al., 2000).

Green Chemistry Synthesis

A novel approach to synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, a valuable intermediate in dye production, was explored by Zhang Qun-feng (2008). This method emphasizes green chemistry principles, highlighting the potential of acetamide derivatives in sustainable chemical processes (Zhang Qun-feng, 2008).

Fatty Acid Synthesis Inhibition

The chloroacetamide herbicides, including acetamide derivatives, have been studied for their inhibitory effects on fatty acid synthesis in the green alga Scenedesmus acutus by Weisshaar and Böger (1989). These findings suggest a potential application of acetamide derivatives in agricultural weed management and their effects on non-target organisms (H. Weisshaar & P. Böger, 1989).

Propriétés

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-21-13-6-4-5-12(9-13)19-17(20)11-22-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSBMUWHGBISID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)

![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)

![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2987077.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxyphenyl)methanone](/img/structure/B2987080.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2987082.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2987085.png)

![6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2987086.png)

![N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2987089.png)

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2987091.png)